Ethyl 3-cyclohexylpent-2-enoate
Description
Ethyl 3-cyclohexylpent-2-enoate is an α,β-unsaturated ester characterized by a cyclohexyl substituent at the β-position and an ethyl ester group. This compound exhibits structural features that influence its reactivity and physical properties, such as conjugation across the double bond and steric hindrance from the bulky cyclohexyl group. It is primarily synthesized via esterification or condensation reactions involving cyclohexyl-containing precursors. For instance, (E)-ethyl 3-cyclohexylpent-2-enoate has been reduced to (E)-3-cyclohexylpent-2-enol using lithium aluminum hydride (LiAlH₄) with an 87% yield, demonstrating its utility as an intermediate in organic synthesis .
The compound’s molecular formula is inferred to be C₁₃H₂₀O₂ (molecular weight ~208.30 g/mol), similar to structurally related esters like ethyl 3-methyl-4-cyclohexylidenebut-2-enoate (C₁₃H₂₀O₂) . Its conjugated enoate system may enhance stability and influence reactivity in Michael additions or Diels-Alder reactions.
Properties
CAS No. |
832720-99-7 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
ethyl 3-cyclohexylpent-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h10,12H,3-9H2,1-2H3 |
InChI Key |
ZWPFRTAILDBBBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OCC)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyclohexylpent-2-enoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate can be converted into its enolate form, which is then alkylated with a suitable alkyl halide to introduce the cyclohexyl group . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyclohexylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-cyclohexylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with a focus on its effects on cellular processes.
Industry: The compound’s unique structure makes it valuable in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which Ethyl 3-cyclohexylpent-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity and influencing metabolic processes .
Comparison with Similar Compounds
Key Observations :
- The cyclohexylidene group in Ethyl 3-methyl-4-cyclohexylidenebut-2-enoate may increase strain, affecting stability .
- Reactivity: The α,β-unsaturation in this compound enables conjugate additions, whereas (Z)-Ethyl 3-amino-4-oxopent-2-enoate’s amino and oxo groups allow for diverse transformations like cyclization or hydrogen bonding .
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